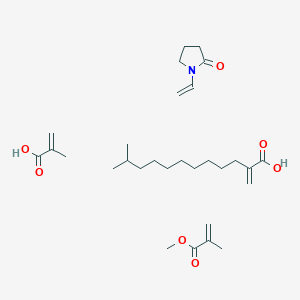
1-Ethenylpyrrolidin-2-one;11-methyl-2-methylidenedodecanoic acid;methyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethenylpyrrolidin-2-one, 11-methyl-2-methylidenedodecanoic acid, methyl 2-methylprop-2-enoate, and 2-methylprop-2-enoic acid are four important chemical compounds that have been widely studied in scientific research. These compounds have various applications in different fields such as pharmaceuticals, agriculture, and material science.
Wirkmechanismus
The mechanism of action of these compounds varies depending on their application. 1-Ethenylpyrrolidin-2-one acts as a monomer in the synthesis of various polymers. 11-methyl-2-methylidenedodecanoic acid acts as a surfactant and emulsifier in various industrial applications. Methyl 2-methylprop-2-enoate acts as a building block in the synthesis of various polymers. 2-methylprop-2-enoic acid acts as a monomer in the synthesis of various polymers and as a starting material for the synthesis of various pharmaceuticals.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of these compounds have been studied extensively. 1-Ethenylpyrrolidin-2-one has been shown to have antibacterial and antifungal properties. 11-methyl-2-methylidenedodecanoic acid has been shown to have surfactant and emulsifying properties. Methyl 2-methylprop-2-enoate has been shown to have low toxicity and good biocompatibility. 2-methylprop-2-enoic acid has been shown to have anti-inflammatory and analgesic properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of these compounds for lab experiments include their low toxicity, good biocompatibility, and ease of synthesis. However, the limitations include their high cost, difficulty in handling, and limited availability.
Zukünftige Richtungen
There are many future directions for the study of these compounds. 1-Ethenylpyrrolidin-2-one could be further investigated for its potential use as an antibacterial and antifungal agent. 11-methyl-2-methylidenedodecanoic acid could be further studied for its potential use as a surfactant and emulsifier in various industrial applications. Methyl 2-methylprop-2-enoate could be further investigated for its potential use as a building block in the synthesis of various polymers. 2-methylprop-2-enoic acid could be further studied for its potential use as a starting material for the synthesis of various pharmaceuticals. Additionally, the synthesis methods of these compounds could be optimized to reduce their cost and increase their availability.
Synthesemethoden
The synthesis method of 1-Ethenylpyrrolidin-2-one involves the reaction of pyrrolidin-2-one with acetylene in the presence of a base. 11-methyl-2-methylidenedodecanoic acid is synthesized through the reaction of methyl 2-methylprop-2-enoate with 1,3-butadiene in the presence of a catalyst. Methyl 2-methylprop-2-enoate is synthesized through the reaction of methanol with 2-methylprop-2-enoic acid.
Wissenschaftliche Forschungsanwendungen
1-Ethenylpyrrolidin-2-one has been extensively studied for its potential use as a monomer in the synthesis of various polymers. It has also been investigated for its antibacterial and antifungal properties. 11-methyl-2-methylidenedodecanoic acid has been studied for its use as a surfactant and emulsifier in various industrial applications. Methyl 2-methylprop-2-enoate has been investigated for its potential use as a building block in the synthesis of various polymers. 2-methylprop-2-enoic acid has been studied for its use as a monomer in the synthesis of various polymers and as a starting material for the synthesis of various pharmaceuticals.
Eigenschaften
CAS-Nummer |
110015-93-5 |
|---|---|
Produktname |
1-Ethenylpyrrolidin-2-one;11-methyl-2-methylidenedodecanoic acid;methyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid |
Molekularformel |
C29H49NO7 |
Molekulargewicht |
523.7 g/mol |
IUPAC-Name |
1-ethenylpyrrolidin-2-one;11-methyl-2-methylidenedodecanoic acid;methyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid |
InChI |
InChI=1S/C14H26O2.C6H9NO.C5H8O2.C4H6O2/c1-12(2)10-8-6-4-5-7-9-11-13(3)14(15)16;1-2-7-5-3-4-6(7)8;1-4(2)5(6)7-3;1-3(2)4(5)6/h12H,3-11H2,1-2H3,(H,15,16);2H,1,3-5H2;1H2,2-3H3;1H2,2H3,(H,5,6) |
InChI-Schlüssel |
JTWSPABEGIGNCB-UHFFFAOYSA-N |
SMILES |
CC(C)CCCCCCCCC(=C)C(=O)O.CC(=C)C(=O)O.CC(=C)C(=O)OC.C=CN1CCCC1=O |
Kanonische SMILES |
CC(C)CCCCCCCCC(=C)C(=O)O.CC(=C)C(=O)O.CC(=C)C(=O)OC.C=CN1CCCC1=O |
Synonyme |
2-Propenoic acid, 2-methyl-, C12-20-alkyl esters, polymers with isodecyl methacrylate, Me methacrylate and vinylpyrrolidone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



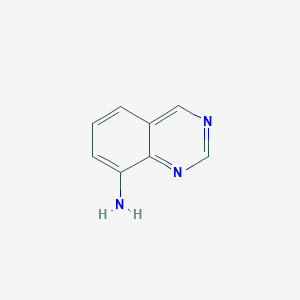
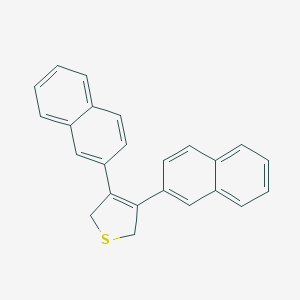
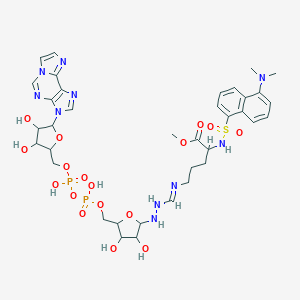

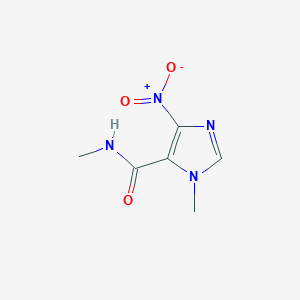
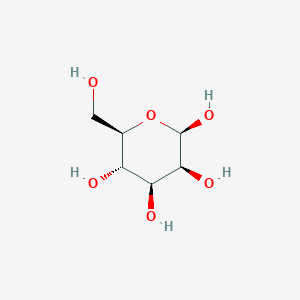
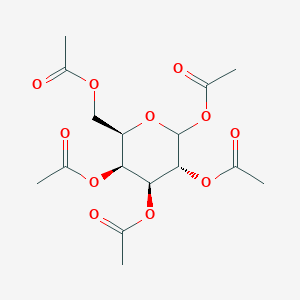
![2-Methyl-2-azaspiro[4.5]decane-1,3-dithione](/img/structure/B20743.png)
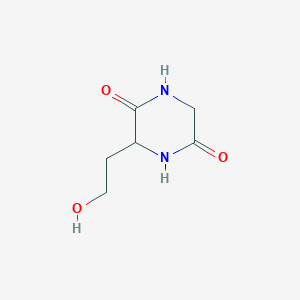
![4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide](/img/structure/B20752.png)
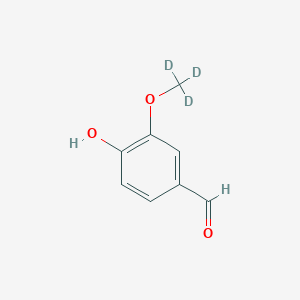
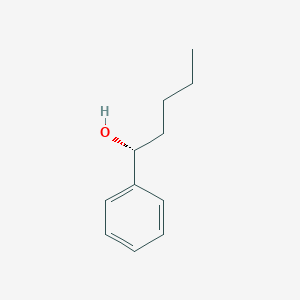
![3-[Bis(2-chloroethyl)amino]-1-(4-butoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B20759.png)
